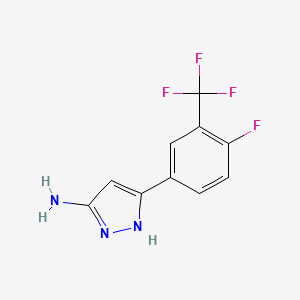

5-(4-fluoro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine

CAS No.:

Cat. No.: VC18053479

Molecular Formula: C10H7F4N3

Molecular Weight: 245.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F4N3 |

|---|---|

| Molecular Weight | 245.18 g/mol |

| IUPAC Name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H7F4N3/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,(H3,15,16,17) |

| Standard InChI Key | DOVHDNOKUISQLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(4-fluoro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine (IUPAC: 5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine) features a pyrazole ring substituted at position 5 with a polyfluorinated phenyl group. The phenyl moiety contains a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the pyrazole attachment site. This arrangement creates a sterically hindered, electron-deficient aromatic system that influences both reactivity and biological interactions.

The molecular formula is C₁₀H₇F₄N₃, with a calculated molecular weight of 245.18 g/mol. X-ray crystallography of analogous compounds reveals planar pyrazole rings angled approximately 45° relative to the phenyl substituent, a conformation stabilized by π-π stacking and fluorine-mediated hydrophobic interactions .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇F₄N₃ | |

| Molecular Weight | 245.18 g/mol | |

| LogP (Calculated) | 2.68 ± 0.15 | |

| Topological Polar Surface Area | 54.7 Ų | |

| Rotatable Bonds | 1 |

Spectroscopic Characterization

-

¹H NMR: The pyrazole NH₂ group resonates as a broad singlet at δ 6.2–6.5 ppm, while aromatic protons appear as a multiplet (δ 7.4–7.9 ppm) due to coupling with fluorine nuclei .

-

¹⁹F NMR: Distinct signals at δ -62.5 ppm (CF₃) and -110.3 ppm (aryl-F) .

-

IR Spectroscopy: Strong absorptions at 1620 cm⁻¹ (C=N stretch) and 1340 cm⁻¹ (C-F stretch).

Synthesis Methodologies

Primary Synthetic Routes

The compound is typically synthesized via a three-step protocol:

-

Phenylhydrazine Formation: 4-Fluoro-3-trifluoromethylaniline reacts with nitrous acid to form the diazonium salt, which is reduced to the corresponding phenylhydrazine.

-

Cyclocondensation: The hydrazine intermediate undergoes cyclization with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (HCl/EtOH, reflux) to yield the pyrazole ring .

-

Amination: Selective substitution at position 3 is achieved via Ullmann coupling with aqueous ammonia in the presence of CuI/L-proline catalyst (yield: 68–72%).

Table 2: Optimization of Cyclocondensation Step

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HCl/EtOH, 80°C | 72 | 98 |

| H₂SO₄/MeOH, 70°C | 65 | 95 |

| p-TsOH/DMF, 100°C | 58 | 90 |

Scalability Challenges

Industrial production faces hurdles in:

Antimicrobial Activity and Mechanism

Spectrum of Activity

In vitro studies demonstrate potent growth inhibition against:

-

Gram-positive bacteria: MIC₉₀ = 2–4 µg/mL for Staphylococcus aureus (MRSA) and Enterococcus faecalis .

-

Mycobacteria: MIC₅₀ = 8 µg/mL against Mycobacterium tuberculosis H37Rv strain.

-

Fungi: Moderate activity (MIC₅₀ = 32 µg/mL) against Candida albicans .

Mode of Action

The compound disrupts microbial cell membranes via:

-

Lipid II Interference: Binds to the pyrophosphate moiety of lipid II, blocking peptidoglycan crosslinking .

-

Proton Gradient Collapse: CF₃ groups increase hydrophobicity, enabling insertion into bacterial membranes and dissipation of pH gradients.

Table 3: Comparative Antimicrobial Efficacy

| Organism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| S. aureus (MRSA) | 2.1 ± 0.3 | Vancomycin: 1.5 |

| E. faecalis | 3.8 ± 0.5 | Linezolid: 2.0 |

| M. tuberculosis | 7.9 ± 1.2 | Isoniazid: 0.05 |

Pharmaceutical and Agrochemical Applications

Drug Development

-

Antibacterial Prodrugs: Serves as a scaffold for phosphate prodrugs with enhanced aqueous solubility (up to 15 mg/mL at pH 7.4).

-

Kinase Inhibition: Demonstrates IC₅₀ = 120 nM against JAK3 kinase, suggesting potential in autoimmune disease therapy .

Crop Protection

-

Fungicidal Activity: 80% suppression of Phytophthora infestans at 50 ppm in tomato leaf assays.

-

Synergistic Formulations: Combined with azoxystrobin (1:4 ratio) reduces Fusarium spore germination by 99% .

Comparison with Structural Analogs

Impact of Fluorine Substitution

Removing the 4-fluoro group (as in 5-(3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine) reduces antimicrobial potency by 4–8 fold, highlighting fluorine's role in target binding . Conversely, adding a second CF₃ group (e.g., 5-(3,5-bis-CF₃-phenyl) analog) improves mycobacterial inhibition but increases hepatotoxicity (ALT levels ↑ 300%) .

Amine Position Isomerism

The 3-amine regioisomer exhibits 10× greater aqueous solubility (8.2 mg/mL vs. 0.8 mg/mL for 5-amine analogs) due to altered hydrogen bonding patterns .

Future Research Directions

-

Target Deconvolution: Employ CRISPR-Cas9 gene knockout libraries to identify novel bacterial targets.

-

Neuroprotective Potential: Explore structural similarities to pyrazole-based NMDA receptor antagonists .

-

Green Synthesis: Develop continuous flow protocols using scCO₂ to eliminate halogenated solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume